4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Description
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a bicyclic scaffold comprising a thiophene ring fused to a tetrahydropyridine moiety. The ethyl substituent at the 4-position distinguishes it from related derivatives such as ticlopidine and clopidogrel. This compound serves as a critical intermediate in synthesizing antiplatelet agents and other pharmacologically active molecules .
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8-7-4-6-11-9(7)3-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOHOSQYCAIDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)SC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride typically involves a cyclization reaction. One common method starts with 2-thiopheneethylamine and formaldehyde, which undergo a polymerization reaction to form N-(2-thiopheneethyl)methylamine. This intermediate is then cyclized in the presence of ethanol and hydrogen chloride to yield the desired product . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of clopidogrel, the compound undergoes further chemical transformations to produce the active drug, which inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₉H₁₄ClNS (inferred from structural analogs in ).
- Molecular Weight : ~210–220 g/mol (estimated based on similar compounds).
- Synthesis : Typically synthesized via Pictet-Spengler reactions involving thiophene ethylamine and formaldehyde under acidic conditions, followed by alkylation or functionalization steps . Microwave-assisted methods have been reported to enhance reaction efficiency .
Comparison with Similar Compounds
Pharmacological Activity
Antiplatelet Activity:
- 4-Ethyl derivative: Limited direct data, but structural analogs (e.g., ticlopidine) inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism .
- Ticlopidine HCl : Reduces platelet aggregation by 40–60% in clinical doses; metabolized by CYP2B6/2C19/3A4 .
- Clopidogrel : Prodrug requiring CYP2C19 activation; superior efficacy to ticlopidine .
- Prasugrel : Faster onset and higher potency than clopidogrel due to efficient metabolic activation .
- Compound C1 (): A novel derivative showing 20% greater antiplatelet activity than ticlopidine in rat models .
Physicochemical and Stability Properties
Biological Activity
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13NS
- Molecular Weight : 167.28 g/mol
- CAS Number : 900641-10-3
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a GSK-3β inhibitor, which is significant in neurodegenerative diseases and inflammation.
Biological Activities
-
GSK-3β Inhibition :
- GSK-3β is implicated in numerous cellular processes including metabolism and cell cycle regulation. Inhibitors of this enzyme can have neuroprotective effects and may reduce the progression of neurodegenerative diseases.
- Research indicates that compounds similar to 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine show IC50 values as low as 8 nM for GSK-3β inhibition .
-
Neuroprotective Effects :
- Studies have demonstrated that the compound can protect neuronal cells from damage induced by oxidative stress and inflammation. This is particularly relevant in models of Alzheimer's disease where tau hyperphosphorylation occurs.
- The compound has been shown to suppress nitric oxide production and pro-inflammatory cytokines in microglial cells, highlighting its anti-inflammatory properties .
- Anti-inflammatory Activity :
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Neurodegeneration : A study investigated the effects of a related compound on tau hyperphosphorylation in neuronal cell models. The results indicated that the compound could effectively reduce tau phosphorylation levels at concentrations that did not exhibit cytotoxicity .
- Inflammation Model : In a lipopolysaccharide-induced inflammation model using BV-2 cells, the compound demonstrated a significant reduction in nitric oxide production and pro-inflammatory cytokines compared to controls. This suggests potential therapeutic applications in treating neuroinflammatory conditions .
Data Tables
| Activity | IC50 Value (µM) | Effect Observed |
|---|---|---|
| GSK-3β Inhibition | 0.008 | Neuroprotective effects |
| IL-6 Reduction | 1 | Anti-inflammatory activity |
| Nitric Oxide Suppression | 1 | Reduced neuroinflammation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves cyclization, benzylation, and acid-catalyzed quaternization. Key steps include:
- Cyclization : Use lithiation/ethoxidation or Mannich reactions to form the thieno-pyridine core .
- Benzylation : React with o-chlorobenzyl chloride in the presence of K₂CO₃ or tertiary amines (e.g., triethylamine) .
- Purification : Employ recrystallization from methanol/HCl mixtures to isolate the hydrochloride salt .
- Optimization : Control temperature (40–60°C), solvent polarity (e.g., toluene for lipophilic intermediates), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to benzylating agent) to minimize byproducts .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C4, tetrahydro ring saturation) .
- X-ray Crystallography : Resolve 3D conformation, especially for stereochemical assignments (if crystalline) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₄ClNS·HCl, MW 175.68) .
- Key Parameters : Monitor coupling constants in NMR for ring puckering and substituent orientation .
Q. What are the critical physicochemical properties influencing experimental handling and stability?
- Properties :
- Solubility : Freely soluble in water and methanol; sparingly in ethanol .
- Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at +5°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data for thieno-pyridine derivatives?
- Case Study : Compare 4-ethyl derivatives with ticlopidine (5-(2-chlorobenzyl) analog).
- Activity Differences : Ethyl substitution at C4 vs. benzyl at C5 alters P2RY12 receptor binding affinity .
- Methodology :
- Receptor Binding Assays : Use radiolabeled ³H-ADP to quantify inhibition of platelet aggregation .
- Metabolic Profiling : Assess CYP2C19/3A4-mediated oxidation impacts on efficacy using liver microsomes .
- Resolution : Cross-validate SAR with computational docking (e.g., AutoDock Vina) to identify critical hydrophobic interactions .
Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?
- Approaches :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., P2RY12) in explicit solvent (TIP3P water) for 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization .
Q. How can discrepancies in synthetic yields between lab-scale and pilot-scale processes be addressed?
- Root Causes :
- Heat Transfer : Inefficient mixing in scaled-up reactors may lead to localized overheating, degrading acid-sensitive intermediates .
- Byproduct Formation : Pilot-scale benzylation may require slower reagent addition (e.g., dropwise over 2 hours) .
- Mitigation :
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and optimize quenching .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
